{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate
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Overview
Description
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with amino and methylphenyl groups, as well as a diethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring. Subsequent steps include the introduction of the amino and methylphenyl groups, followed by the attachment of the diethylcarbamodithioate moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, along with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the diethylcarbamodithioate moiety can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Thiols, amines; reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Scientific Research Applications
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate
- {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate
- {4-Amino-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate
Uniqueness
The uniqueness of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C16H22N6S2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C16H22N6S2/c1-4-22(5-2)16(23)24-10-13-19-14(17)21-15(20-13)18-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H3,17,18,19,20,21) |
InChI Key |
FLOFTXMZJMKMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=C(C=C2)C)N |
Origin of Product |
United States |
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